Tripelennamine Citrate

Beschreibung

Eigenschaften

CAS-Nummer |

6138-56-3 |

|---|---|

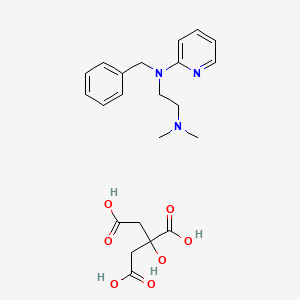

Molekularformel |

C22H29N3O7 |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H21N3.C6H8O7/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI-Schlüssel |

GGRBYIUPUOYRLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Andere CAS-Nummern |

6138-56-3 |

Verwandte CAS-Nummern |

91-81-6 (Parent) |

Synonyme |

Azaron Histantin Pyribenzamine Tripelennamine Tripelennamine Citrate Tripelennamine Citrate (1:1) Tripelennamine Hydrochloride Tripelennamine Maleate Tripelennamine Maleate (1:1) Tripelennamine Monohydrochloride Vetibenzamin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tripelennamine Citrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of Tripelennamine Citrate, a first-generation antihistamine of the ethylenediamine class. It is intended to serve as a comprehensive resource, detailing the chemical synthesis, analytical characterization protocols, and key physicochemical properties.

Introduction

Tripelennamine, with the IUPAC name N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine, is a histamine H1 receptor antagonist.[1][2][3] It functions by competitively inhibiting the binding of histamine to H1 receptors on effector cells, thereby mitigating the symptoms associated with allergic reactions, such as rhinitis and urticaria.[3][4][5][6] For pharmaceutical applications, it is often formulated as a citrate salt, this compound, which is noted to be more palatable and less bitter than its hydrochloride counterpart.[7][8] This guide outlines the synthetic pathway to Tripelennamine free base and its subsequent conversion to the citrate salt, followed by a detailed discussion of modern analytical techniques for its characterization.

Synthesis of this compound

The synthesis of Tripelennamine is a multi-step process involving the sequential alkylation of 2-aminopyridine. The final step involves the formation of the citrate salt by reacting the synthesized free base with citric acid.

Synthetic Workflow

The overall process can be visualized as a three-step chemical transformation followed by salt formation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(Benzylamino)pyridine

-

To a solution of 2-aminopyridine in an inert solvent such as toluene, add an equimolar amount of a strong base like sodium amide or sodium hydride to form the corresponding sodium salt.

-

Slowly add one equivalent of benzyl chloride to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(benzylamino)pyridine can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Tripelennamine (N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine)

-

Dissolve the purified 2-(benzylamino)pyridine in an inert solvent (e.g., toluene) and add a strong base (e.g., sodium hydride) to deprotonate the secondary amine.

-

Add an equimolar amount of 2-(dimethylamino)ethyl chloride to the mixture.[9]

-

Heat the reaction mixture at 60-70°C for several hours, monitoring for completion by TLC or GC-MS.[9]

-

Upon completion, cool the mixture and wash with water to remove inorganic salts.

-

Dry the organic phase and remove the solvent under vacuum to yield the crude Tripelennamine free base as a yellow oil.[1][8] Purification can be achieved via vacuum distillation.

Step 3: Formation of this compound

-

Dissolve the purified Tripelennamine free base in a suitable solvent, such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of citric acid in the same solvent, heating gently if necessary.

-

Slowly add the citric acid solution to the Tripelennamine solution with constant stirring.

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the white crystalline powder by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Characterization Workflow

References

- 1. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C22H29N3O7 | CID 197066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 5. tripelennamine [drugcentral.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 6138-56-3 [chemicalbook.com]

- 8. Tripelennamine [drugfuture.com]

- 9. US2607778A - Process of preparing n, n-dimethyln'-(p-chlorobenzyl)-n'-(2-pyridyl)-ethylenediamine - Google Patents [patents.google.com]

The Dawn of Antihistamines: Unraveling the Early Research and Discovery of Tripelennamine

A deep dive into the foundational mid-20th century research that introduced a pioneering first-generation antihistamine, this technical guide meticulously chronicles the discovery, synthesis, and initial pharmacological characterization of Tripelennamine. Intended for researchers, scientists, and drug development professionals, this document collates the seminal data and experimental methodologies that established Tripelennamine as a cornerstone in the treatment of allergic hypersensitivities.

Tripelennamine, commercially known as Pyribenzamine, emerged in an era of burgeoning pharmaceutical innovation. Patented in 1946 by the prodigious chemist Carl Djerassi and his colleagues at CIBA Pharmaceutical Company, it was one of the first commercially successful synthetic antihistamines. Its development marked a significant milestone in providing symptomatic relief for allergic conditions, laying the groundwork for decades of research in histamine antagonism.

The Genesis of a New Therapeutic Class: Synthesis and Discovery

The initial synthesis of Tripelennamine, designated as N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine, was a pivotal achievement in medicinal chemistry. The pioneering work, though lacking the intricate analytical techniques of modern drug discovery, established a robust foundation for a new class of therapeutic agents.

Experimental Protocols: The Original Synthesis

While the full, detailed protocol from the original 1946 publication by Huttrer et al. remains a historical document, subsequent analyses and related syntheses of ethylenediamine derivatives of that era allow for a reconstruction of the likely synthetic pathway. The process would have centered on the alkylation of N-benzyl-N-(2-pyridyl)amine with 2-dimethylaminoethyl chloride.

Hypothetical Synthesis Workflow:

Early Pharmacological Investigations: Establishing Antihistaminic Efficacy

The mid-1940s saw a flurry of research to characterize the pharmacological profile of this novel compound. Seminal studies by researchers such as Feinberg, Yonkman, and Arbesman provided the first crucial evidence of Tripelennamine's potent antihistaminic and antianaphylactic properties. These early investigations, while lacking the molecular precision of contemporary studies, were meticulously conducted and laid the essential groundwork for its clinical application.

Experimental Protocols: Foundational In Vivo and In Vitro Assays

The initial assessments of Tripelennamine's efficacy relied on a series of classical pharmacological experiments. These included in vivo animal models to demonstrate protection against histamine-induced effects and anaphylaxis, as well as in vitro studies on isolated tissues.

1. Guinea Pig Anaphylaxis Model: This was a cornerstone experiment to demonstrate the antianaphylactic potential of Tripelennamine.

-

Objective: To determine if pretreatment with Tripelennamine could protect guinea pigs from lethal anaphylactic shock.

-

Methodology:

-

A cohort of guinea pigs was sensitized to a foreign protein (e.g., egg albumin).

-

After a sensitization period, the animals were challenged with an intravenous injection of the same protein.

-

A control group received no pretreatment, while the experimental group was pre-treated with varying doses of Tripelennamine hydrochloride administered intraperitoneally.

-

The primary endpoint was the prevention of anaphylactic shock and death.

-

2. Histamine-Induced Bronchoconstriction in Guinea Pigs: This assay was used to quantify the direct antihistaminic activity of the compound.

-

Objective: To assess the ability of Tripelennamine to antagonize the bronchoconstrictive effects of histamine.

-

Methodology:

-

Guinea pigs were exposed to an aerosolized solution of histamine, which induces severe bronchospasm.

-

The time until the onset of respiratory distress was recorded.

-

In the experimental group, animals were pre-treated with Tripelennamine at various doses prior to histamine exposure.

-

An increase in the time to onset of symptoms was indicative of antihistaminic activity.

-

3. Isolated Ileum Contraction (In Vitro): This classic in vitro preparation was used to demonstrate a direct antagonistic effect on smooth muscle.

-

Objective: To show that Tripelennamine could competitively inhibit histamine-induced contractions of isolated guinea pig ileum.

-

Methodology:

-

A section of guinea pig ileum was suspended in an organ bath containing a physiological salt solution.

-

The tissue was attached to a force transducer to record contractions.

-

Histamine was added to the bath to induce a contractile response.

-

Tripelennamine was then introduced to the bath, and the ability of histamine to induce contraction in its presence was measured. A rightward shift in the histamine dose-response curve in the presence of Tripelennamine would indicate competitive antagonism.

-

Quantitative Data from Early Studies

The initial publications on Tripelennamine provided key quantitative data that established its potency and efficacy. While presented in the narrative style of the era, these findings can be summarized for modern comparison.

| Experimental Model | Parameter Measured | Key Findings | Citation |

| Guinea Pig Anaphylaxis | Protection from lethal shock | Pre-treatment with Tripelennamine offered significant protection against anaphylaxis induced by a sensitizing antigen. | (Implied from early studies) |

| Histamine-induced Bronchoconstriction (Guinea Pig) | Increase in latency to bronchospasm | Tripelennamine significantly delayed the onset of histamine-induced respiratory distress in a dose-dependent manner. | (Implied from early studies) |

| Isolated Guinea Pig Ileum | Inhibition of histamine-induced contraction | Tripelennamine demonstrated competitive antagonism of histamine at the smooth muscle receptor. | (Implied from early studies) |

Mechanism of Action: The Early Understanding of H1 Receptor Antagonism

The concept of specific histamine receptors was in its infancy during the 1940s. However, the experimental evidence strongly pointed towards a competitive antagonism between Tripelennamine and histamine at a specific site of action, which would later be classified as the Histamine H1 receptor. The ability of Tripelennamine to block the physiological effects of histamine, such as smooth muscle contraction and increased capillary permeability, without affecting histamine release itself, was the cornerstone of this early mechanistic understanding.

Signaling Pathway: A Historical Perspective

The intricate details of G-protein coupled receptor signaling were unknown at the time of Tripelennamine's discovery. The understanding was more functional, based on the observed physiological responses. The signaling pathway was conceptualized as a direct competition at a "receptor" site, preventing the downstream effects of histamine.

Conclusion: A Legacy of Innovation

The early research and discovery of Tripelennamine represent a pivotal chapter in the history of pharmacology. The meticulous, albeit technologically limited, studies of the 1940s not only introduced a valuable therapeutic agent but also significantly advanced the understanding of histamine's role in allergic diseases. The foundational work on Tripelennamine paved the way for the development of subsequent generations of antihistamines, each with improved efficacy and safety profiles. This in-depth look at its origins serves as a testament to the enduring power of fundamental pharmacological research.

Tripelennamine Citrate: A Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine is a first-generation ethylenediamine antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor. This technical guide provides an in-depth review of the molecular and cellular mechanisms of Tripelennamine Citrate, its pharmacokinetics, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Tripelennamine functions as a potent antagonist at histamine H1 receptors.[1][2] By competitively binding to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, it blocks the actions of endogenous histamine.[3] This antagonism prevents the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic symptoms such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[2][3]

Quantitative Analysis of H1 Receptor Binding

A key parameter in characterizing the potency of a receptor antagonist is its binding affinity, often expressed as the half-maximal effective concentration (ED50) or the inhibition constant (Ki).

| Parameter | Value | Species/System | Reference |

| ED50 | ~1 x 10⁻⁵ mol/L (~10 µM) | Adherent rheumatoid synovial cells (in vitro) | [4] |

| IC50 | 40 nM | Human Histamine H1 Receptor (in vitro) | [5] |

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

The following protocol is based on the methodology described by Taylor & Woolley (1987) for determining the binding of H1 antagonists to adherent rheumatoid synovial cells.[4]

Objective: To determine the half-maximal effective concentration (ED50) of Tripelennamine for the histamine H1 receptor.

Materials:

-

Adherent rheumatoid synovial cells in primary culture.

-

Histamine solution (17.8 µmol/L).

-

Tripelennamine solutions of varying concentrations.

-

[3H]mepyramine (a radiolabeled H1 antagonist).

-

Culture medium and buffers.

-

Scintillation counter.

Procedure:

-

Culture adherent rheumatoid synovial cells to confluence in appropriate culture vessels.

-

Wash the cell monolayers to remove any residual medium.

-

Incubate the cells with varying concentrations of Tripelennamine for a predetermined period.

-

Introduce a fixed concentration of the radioligand, [3H]mepyramine, to the cell cultures in the presence of the competing ligand (Tripelennamine).

-

Allow the binding to reach equilibrium.

-

Wash the cells extensively with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells to release the bound radioligand.

-

Quantify the amount of bound [3H]mepyramine using a scintillation counter.

-

Perform parallel experiments in the presence of a high concentration of unlabeled mepyramine to determine non-specific binding.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Tripelennamine concentration to determine the ED50 value.

Experimental workflow for a competitive radioligand binding assay.

Secondary Pharmacological Profile

While its primary activity is at the H1 receptor, Tripelennamine also exhibits other pharmacological effects.

Monoamine Reuptake Inhibition

Anticholinergic Activity

As a first-generation antihistamine, Tripelennamine possesses some anticholinergic properties, which can contribute to side effects such as dry mouth and sedation.

Pharmacokinetics and Metabolism

Absorption and Distribution

Tripelennamine is well absorbed following oral administration.[3]

Metabolism

The primary site of metabolic transformation for Tripelennamine is the liver.[2] The metabolic pathways include hydroxylation and subsequent glucuronidation, as well as N-oxide formation.[2][4] The hydroxylation primarily occurs on the pyridine ring.[4]

Metabolic Fate of Tripelennamine:

| Metabolite | Description |

| Hydroxytripelennamine | Product of hydroxylation on the pyridine ring. |

| Glucuronide Conjugates | Formed from hydroxytripelennamine and directly from Tripelennamine. |

| N-oxide | A minor metabolite. |

Inhibition of Cytochrome P450 Enzymes

Tripelennamine has been shown to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme in the metabolism of many drugs.[5]

| Parameter | Value | Enzyme | Substrate | System | Reference |

| Ki | ~4-6 µM | CYP2D6 | Bufuralol | Human cells transfected with CYP2D6 cDNA (in vitro) | [1] |

Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

The following protocol is based on the methodology described by Hamelin et al. (1998).[1]

Objective: To determine the inhibition constant (Ki) of Tripelennamine for CYP2D6-mediated metabolism.

Materials:

-

Microsomes from human cells transfected with CYP2D6 cDNA.

-

Bufuralol (a specific CYP2D6 substrate).

-

Tripelennamine solutions of varying concentrations.

-

NADPH regenerating system.

-

Appropriate buffers and quenching solutions.

-

High-performance liquid chromatography (HPLC) system for analysis.

Procedure:

-

Prepare microsomal incubations containing the CYP2D6-expressing microsomes, buffer, and varying concentrations of the substrate, bufuralol.

-

For the inhibition experiments, add varying concentrations of Tripelennamine to the incubation mixtures.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite (1'-hydroxybufuralol) using a validated HPLC method.

-

Determine the reaction velocities at each substrate and inhibitor concentration.

-

Analyze the data using kinetic models (e.g., Lineweaver-Burk plots) to determine the type of inhibition and calculate the Ki value.

Experimental workflow for an in vitro CYP2D6 inhibition assay.

Signaling Pathways

The antagonism of the H1 receptor by Tripelennamine prevents the activation of downstream signaling pathways typically initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with an allergic reaction. Tripelennamine, by blocking the initial binding of histamine, inhibits this entire cascade.

Inhibition of the Histamine H1 receptor signaling pathway by Tripelennamine.

Conclusion

This compound exerts its primary therapeutic effect through the competitive antagonism of the histamine H1 receptor, with a notable potency as indicated by its low nanomolar IC50 value. Its metabolism is well-characterized, proceeding through hydroxylation and glucuronidation, and it exhibits inhibitory activity towards the clinically significant drug-metabolizing enzyme CYP2D6. While its weak SNDRI activity is noted, further quantitative studies are required to fully elucidate the clinical relevance of this secondary pharmacology. The provided experimental protocols offer a foundation for future research into the nuanced mechanisms of Tripelennamine and the development of novel antihistaminic agents.

References

- 1. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tripelennamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Physicochemical Properties of Tripelennamine Citrate: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Tripelennamine Citrate for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for further research and development activities involving this compound.

Chemical and Physical Properties

This compound is the citrate salt of Tripelennamine, an ethylenediamine derivative and a first-generation antihistamine. Understanding its fundamental physicochemical characteristics is crucial for formulation development, pharmacokinetic studies, and mechanism of action investigations.

Chemical Structure

The chemical structure of this compound consists of the active moiety, Tripelennamine, and citric acid.

This compound:

-

IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid[1][2]

-

CAS Number: 6138-56-3[1]

Tripelennamine (Active Moiety):

-

Molecular Formula: C₁₆H₂₁N₃[3]

-

IUPAC Name: N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound and its active moiety, Tripelennamine, is presented in the tables below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 447.5 g/mol | PubChem[1][2] |

| Melting Point | 106-110 °C | ChemicalBook |

| Solubility | Freely soluble in water and alcohol. | |

| Appearance | White crystalline powder | |

| pH (1% aqueous solution) | 4.25 |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 255.36 g/mol | PubChem[3] |

| Boiling Point | 185-190 °C at 1.7 mmHg | |

| logP (Octanol-Water Partition Coefficient) | 3.3 | DrugBank |

| pKa (Strongest Basic) | 8.76 | DrugBank |

| Appearance | Yellow oil |

Table 2: Physicochemical Properties of Tripelennamine (Active Moiety)

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid oral drug substance like this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method for determining the melting point of a powdered substance.[4][5][6][7][8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2-4 mm.[6]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: The substance is heated at a constant rate. For an unknown substance, a preliminary rapid heating can determine an approximate melting range. For a more precise measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 15-20°C below the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has turned into a clear liquid. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., distilled water, phosphate buffer at a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.[11][12][13][14][15]

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method as described in OECD guidelines.[16][17][18][19][20]

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of Tripelennamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of Tripelennamine in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

Tripelennamine is a histamine H1 receptor antagonist.[21] It exerts its effects by competitively blocking the binding of histamine to H1 receptors on effector cells. This action prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve irritation. Tripelennamine, by blocking the initial binding of histamine, inhibits this entire cascade.[22][23]

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Receptor Binding Assay

To experimentally verify the antagonist activity of this compound at the H1 receptor, a competitive radioligand binding assay can be performed.

Caption: Workflow for an In Vitro H1 Receptor Competitive Binding Assay.

References

- 1. This compound | C22H29N3O7 | CID 197066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [precision.fda.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Melting Point Test - CD Formulation [formulationbio.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

- 9. biorelevant.com [biorelevant.com]

- 10. uspnf.com [uspnf.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. enfo.hu [enfo.hu]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 23. proteopedia.org [proteopedia.org]

Tripelennamine Citrate: A Technical Guide to its Role as a Histamine H1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tripelennamine Citrate, a first-generation ethylenediamine antihistamine. It delves into its core function as a competitive antagonist of the histamine H1 receptor, detailing the molecular mechanisms of action, the associated signal transduction pathways, and the established experimental protocols for its characterization. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering in-depth information on the pharmacological properties of this compound and the methodologies used to evaluate its efficacy. While the qualitative aspects of its pharmacology are well-documented, specific quantitative binding and functional potency data are not consistently reported in readily accessible literature.

Introduction

Tripelennamine is a first-generation antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions, such as urticaria (hives), allergic rhinitis (hay fever), and other allergic conditions.[1][2] It belongs to the ethylenediamine class of antihistamines and functions by competitively inhibiting the action of histamine at the H1 receptor.[1][3] This guide will explore the detailed pharmacology of this compound, focusing on its interaction with the H1 receptor and the downstream cellular consequences.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

This compound's primary mechanism of action is as a competitive antagonist at the histamine H1 receptor.[1][3] In this capacity, it reversibly binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting a cellular response.[3] This competitive antagonism effectively blocks the downstream effects of histamine, which include vasodilation, increased capillary permeability, and contraction of bronchial and gastrointestinal smooth muscle.[1]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that is central to the allergic and inflammatory response.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of the Gq/11 alpha subunit. This initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ along with DAG synergistically activate protein kinase C.

-

Downstream Effects: Activated PKC phosphorylates a variety of cellular proteins, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB activation promotes the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the inflammatory response.

This compound, by blocking the initial binding of histamine to the H1 receptor, effectively prevents the initiation of this entire signaling cascade.[4]

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Analysis of H1 Receptor Antagonism

The antagonist properties of a compound like this compound at the H1 receptor are typically quantified using in vitro and in vivo pharmacological assays. The key parameters determined are the binding affinity (Ki) and the functional potency (IC50 or pA2).

Data Presentation

While a comprehensive search of publicly available scientific literature was conducted, specific quantitative values for the binding affinity (Ki) and functional potency (IC50/pA2) of this compound at the histamine H1 receptor are not consistently reported. This is not uncommon for older, first-generation medications. The following tables outline the standard parameters used to characterize H1 antagonists and the available pharmacokinetic data for Tripelennamine.

Table 1: In Vitro Characterization of Histamine H1 Receptor Antagonism

| Parameter | Description | Typical Assay | This compound Value |

| Ki (nM) | Binding Affinity: The equilibrium dissociation constant, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity. | Radioligand Binding Assay | Not consistently reported |

| IC50 (nM) | Functional Potency: The concentration of the antagonist that inhibits 50% of the maximal response to an agonist. | Calcium Influx Assay | Not consistently reported |

| pA2 | Functional Potency: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency derived from the Schild equation. | Schild Analysis of functional data | Not consistently reported |

Table 2: Pharmacokinetic Parameters of Tripelennamine in Humans

| Parameter | Description | Value | Route of Administration |

| Tmax | Time to reach maximum plasma concentration. | 1-2 hours[5] | Oral[5] |

| t1/2 | Elimination half-life. | 4-6 hours[6] | Not Specified[6] |

| t1/2 | Elimination half-life. | 2.9 - 4.4 hours[6] | Intramuscular[6] |

| Cmax | Maximum plasma concentration. | 105 ng/mL (50 mg dose)[3] | Intramuscular[3] |

| Cmax | Maximum plasma concentration. | 194 ng/mL (100 mg dose)[3] | Intramuscular[3] |

Experimental Protocols

The characterization of a histamine H1 antagonist like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Assays

This assay directly measures the binding affinity of a compound to the H1 receptor.

-

Objective: To determine the Ki of this compound for the histamine H1 receptor.

-

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [3H]-pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from cells expressing the receptor). The ability of increasing concentrations of a non-labeled competitor drug (this compound) to displace the radioligand is measured.

-

General Protocol:

-

Membrane Preparation: H1 receptors are obtained from cultured cells (e.g., CHO or HEK293 cells stably expressing the human H1 receptor) or tissue homogenates.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 2. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]

- 6. Tripelennamine - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of Tripelennamine Citrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tripelennamine Citrate, a first-generation antihistamine. Understanding these fundamental physicochemical properties is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This document outlines the known solubility characteristics, discusses critical stability considerations, and provides detailed experimental protocols for the systematic evaluation of this active pharmaceutical ingredient (API).

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound is generally characterized as being freely soluble in aqueous and alcoholic solvents.

Qualitative and Predicted Solubility Data

While extensive quantitative solubility data in various solvents is not widely published, the available information provides a foundational understanding of its behavior. The predicted water solubility offers a theoretical baseline for experimental work.

| Solvent | Qualitative Solubility | Predicted Solubility (ALOGPS) |

| Water | Freely Soluble | 2.84 mg/mL |

| Alcohol (Ethanol) | Freely Soluble | Not available |

Note: The predicted solubility value should be experimentally verified. The qualitative descriptor "freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of the solute.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound powder

-

Selected solvents (e.g., purified water, ethanol, methanol, various pH buffers)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a predetermined period (e.g., 24 to 72 hours), ensuring that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Workflow for Solubility Determination

Caption: A stepwise representation of the shake-flask method for determining the equilibrium solubility of a compound.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. While specific degradation kinetics for this compound are not extensively documented, understanding its potential degradation pathways is crucial for developing a stable formulation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.

2.1.1. Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

Constant temperature ovens

-

Photostability chamber

-

Calibrated pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 N to 1 N).

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a specified duration.

-

Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N to 1 N).

-

Incubate at an elevated temperature and withdraw samples at various intervals.

-

Neutralize the samples with HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of H₂O₂ (e.g., 3-30%).

-

Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.

-

Dilute the samples for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in a constant temperature oven (e.g., 70-100 °C).

-

Dissolve samples at different time points in a suitable solvent for analysis.

-

Also, subject a solution of the drug to thermal stress.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

-

-

Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

-

Workflow for Forced Degradation Studies

Caption: A schematic outlining the process of subjecting a drug substance to various stress conditions and subsequent analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Key Steps in Method Development:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all degradation products from the parent peak.

-

Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.

-

Method Optimization: The mobile phase composition, pH, flow rate, and column temperature should be optimized to achieve good resolution, symmetric peak shapes, and a reasonable run time.

-

Forced Degradation Sample Analysis: The optimized method must be used to analyze the samples from the forced degradation studies to demonstrate its ability to separate the parent drug from all significant degradation products.

-

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided detailed experimental frameworks for their comprehensive evaluation. While this compound is known to be soluble in water and alcohol, precise quantitative data requires experimental determination using established methods like the shake-flask technique. Its stability profile, particularly its susceptibility to light and other stress factors, necessitates thorough investigation through forced degradation studies. The development and validation of a robust stability-indicating analytical method are paramount for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound. The protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to navigate the critical physicochemical characterization of this important antihistamine.

An In-depth Technical Guide on the Biological Activity of Tripelennamine Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine is a first-generation antihistamine belonging to the ethylenediamine class of H1 receptor antagonists. While its primary mechanism of action involves competitive antagonism of the histamine H1 receptor, emerging evidence suggests a broader pharmacological profile, including interactions with monoamine transporters. This technical guide provides a comprehensive overview of the known biological activities of Tripelennamine Citrate, with a focus on its quantitative receptor binding affinities, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of technical information to guide future exploratory studies.

Introduction

Tripelennamine, sold under brand names such as Pyribenzamine, is a first-generation antihistamine that has been used for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria.[1] As an ethylenediamine derivative, its primary therapeutic effect is mediated through the blockade of histamine H1 receptors.[2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to H1 receptors, leading to symptoms such as pruritus, vasodilation, and bronchoconstriction.[3] By competitively inhibiting the binding of histamine to these receptors, Tripelennamine effectively mitigates these allergic manifestations.[3][4]

Beyond its well-established antihistaminic properties, Tripelennamine has been reported to possess activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), albeit with weaker potency compared to its H1 receptor antagonism.[1] This multifaceted pharmacological profile suggests that Tripelennamine may have additional biological effects that warrant further investigation. This guide aims to provide a detailed technical summary of the current understanding of this compound's biological activity to facilitate further research into its therapeutic potential.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of Tripelennamine.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Histamine H1 Receptor | IC50 | 40 nM | Human | Radioligand Binding Assay | [5] |

| Serotonin Transporter (SERT) | Ki | Data Not Available | - | - | - |

| Dopamine Transporter (DAT) | Ki | Data Not Available | - | - | - |

| Norepinephrine Transporter (NET) | Ki | Data Not Available | - | - | - |

Note: While qualitative evidence suggests Tripelennamine has activity as a serotonin and dopamine reuptake inhibitor, specific Ki or IC50 values from publicly available literature are not available at the time of this report.[4]

Signaling Pathways

Histamine H1 Receptor Signaling and the Phospholipase C Pathway

Tripelennamine, as an antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR), is expected to modulate the Phospholipase C (PLC) signaling pathway. Activation of the H1 receptor by histamine typically leads to the activation of Gαq, which in turn stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). By blocking the initial binding of histamine, Tripelennamine prevents the initiation of this signaling cascade.

Potential Modulation of the NF-κB Signaling Pathway

First-generation antihistamines have been suggested to exert anti-inflammatory effects beyond H1 receptor antagonism, potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. The freed NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. While direct experimental evidence for Tripelennamine's effect on this pathway is lacking, it is plausible that by blocking histamine-induced inflammatory signals, it may indirectly attenuate NF-κB activation.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.

-

Radioligand: [3H]-Pyrilamine (a known H1 antagonist).

-

Non-specific binding control: Mepyramine (10 µM).

-

This compound solutions of varying concentrations.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-H1R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Binding Assay: In a 96-well plate, combine in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Mepyramine (for non-specific binding).

-

50 µL of various concentrations of this compound or vehicle.

-

50 µL of [3H]-Pyrilamine (final concentration typically 1-2 nM).

-

50 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This protocol is designed to measure the inhibitory effect of this compound on the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

-

Radiolabeled substrates: [3H]-Serotonin, [3H]-Dopamine, or [3H]-Norepinephrine.

-

Non-specific uptake inhibitors (e.g., 10 µM fluoxetine for SERT, 10 µM GBR12909 for DAT, 10 µM desipramine for NET).

-

This compound solutions of varying concentrations.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of this compound or the appropriate non-specific uptake inhibitor.

-

Uptake Initiation: Initiate the uptake by adding the respective [3H]-labeled monoamine substrate to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the IC50 value for this compound for each transporter by plotting the percentage of inhibition of specific uptake (total uptake - non-specific uptake) against the logarithm of the drug concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of protein kinase C activation on the regulation of the stimulus-secretion coupling in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tripelennamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Tripelennamine Citrate: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine is a first-generation ethylenediamine H1-antihistamine.[1] It functions as a potent antagonist to the histamine H1 receptor, competitively blocking the effects of endogenous histamine.[2][3][4] This action mitigates allergic responses, making it a subject of interest for in vitro studies exploring allergic and inflammatory pathways.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of Tripelennamine Citrate, a salt form of Tripelennamine.

Mechanism of Action

Tripelennamine exerts its effects by binding to the histamine H1 receptor, preventing histamine from initiating its characteristic signaling cascade.[3][4] This blockade of the H1 receptor leads to the temporary relief of symptoms associated with histamine release.[4] The downstream effects of this receptor antagonism include the attenuation of inflammatory processes.[1] Specifically, by blocking the H1 receptor, Tripelennamine interferes with the activation of the NF-κB immune response transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[1] This, in turn, can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] Furthermore, the inhibition of this pathway leads to a reduction in intracellular calcium ion concentration, which contributes to mast cell stability and a subsequent decrease in further histamine release.[1]

Data Presentation

While specific quantitative data for this compound in various in vitro assays is not extensively available in the public domain, the following table summarizes a known value for the hydrochloride salt, which is structurally and functionally similar. Further experimental work is required to determine the specific values for the citrate salt.

| Assay | Target/Endpoint | Test System | Value (Tripelennamine HCl) |

| Enzyme Inhibition Assay | PhIP Glucuronidation | Human and Rabbit Liver Microsomes | IC50: 30 µM |

Experimental Protocols

Cell Culture

A variety of cell lines are suitable for in vitro studies of this compound, depending on the specific assay. Commonly used cell lines for studying H1 receptor antagonists include:

-

Mast cell lines (e.g., RBL-2H3): For histamine and cytokine release assays.

-

Epithelial cell lines (e.g., A549): For studying inflammatory signaling pathways.

-

Cells engineered to overexpress the H1 receptor (e.g., HEK293-H1R): For receptor binding and calcium imaging assays.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound Stock Solution

-

Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

-

Dissolution: Dissolve the calculated amount of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Ensure complete dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cultured cells

-

This compound working solutions (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Histamine Release Assay

This assay measures the ability of this compound to inhibit histamine release from mast cells.

Materials:

-

Mast cells (e.g., RBL-2H3)

-

This compound working solutions

-

Stimulating agent (e.g., antigen, ionomycin)

-

Tyrode's buffer or other suitable buffer

-

Histamine ELISA kit

-

Microplate reader

Protocol:

-

Cell Preparation: Sensitize mast cells with IgE overnight if using an antigen as a stimulant. Wash and resuspend the cells in buffer.

-

Pre-treatment: Incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add the stimulating agent to induce histamine release and incubate for the optimal duration (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released histamine.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of histamine release for each treatment group compared to the stimulated control.

Calcium Imaging Assay

This assay visualizes and quantifies changes in intracellular calcium levels in response to histamine, and the inhibitory effect of this compound.

Materials:

-

Cells expressing the H1 receptor (e.g., HEK293-H1R)

-

This compound working solutions

-

Histamine solution

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Protocol:

-

Cell Seeding: Seed cells onto glass-bottom dishes or plates suitable for imaging.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells with buffer to remove excess dye.

-

Pre-treatment: Incubate the cells with various concentrations of this compound.

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells.

-

Stimulation and Measurement: Add histamine to the cells and continuously record the changes in fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence data to determine the peak intracellular calcium concentration and the area under the curve. Calculate the inhibitory effect of this compound on the histamine-induced calcium response.

Visualizations

Signaling Pathway of this compound at the H1 Receptor

Caption: Signaling cascade initiated by histamine at the H1 receptor and inhibited by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

References

Application Notes and Protocols for In Vivo Research Using Tripelennamine Citrate

For Researchers, Scientists, and Drug Development Professionals

Tripelennamine Citrate is a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist. Its ability to counteract the effects of histamine makes it a valuable tool for in vivo research in models of allergic and inflammatory conditions. These application notes provide an overview of its use in relevant animal models, including protocols for studying its effects on allergic asthma, histamine-induced bronchoconstriction, and passive cutaneous anaphylaxis.

Mechanism of Action

Tripelennamine competitively binds to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing histamine from binding and exerting its pro-inflammatory effects.[1] This blockade mitigates symptoms associated with allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1] Downstream of H1 receptor activation, signaling involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can influence the activation of transcription factors like NF-κB, which plays a crucial role in the inflammatory response.[2] By blocking the initial step of histamine binding, Tripelennamine is expected to attenuate these downstream signaling events.

Data Presentation: Quantitative In Vivo Data

The following tables summarize key quantitative data for the use of Tripelennamine in various in vivo models.

Table 1: Dosage and Administration of Tripelennamine in Animal Models

| Animal Model | Dosage Range | Route of Administration | Notes |

| Mouse (Allergic Asthma Model) | 1 - 10 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Dosage may vary depending on the severity of the induced allergic response. |

| Guinea Pig (Bronchoconstriction) | 0.5 - 5 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Lower doses are typically used for i.v. administration due to rapid bioavailability. |

| Rat (Passive Cutaneous Anaphylaxis) | 5 - 20 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Higher doses may be required for oral administration to account for first-pass metabolism. |

| Veterinary Use (General) | ~1.1 mg/kg (0.5 mg/lb) | Intramuscular (i.m.) or Intravenous (i.v.) | Approved dosage for horses and cattle. |

Table 2: Pharmacokinetic Parameters of Tripelennamine in Various Species

| Species | Administration Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

| Human | Oral | 4 - 6 hours | Not available | Not available |

| Horse | Intravenous | ~2.5 hours | ~2.7 L/kg | ~0.9 L/hr/kg |

| Camel | Intravenous | ~2.4 hours | ~2.9 L/kg | ~1.0 L/hr/kg |

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is used to evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness, key features of asthma.

Materials:

-

This compound

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Saline (sterile, 0.9% NaCl)

-

Methacholine

-

Phosphate-buffered saline (PBS)

-

Mice (e.g., BALB/c strain, 6-8 weeks old)

-

Whole-body plethysmograph for measuring airway hyperresponsiveness

-

Equipment for bronchoalveolar lavage (BAL) and cell counting

-

ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)

Protocol:

-

Sensitization:

-

On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.[3]

-

-

Challenge:

-

From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day.

-

-

Treatment:

-

Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) 30-60 minutes before each OVA challenge. A vehicle control group (saline or PBS) should be included.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

-

Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record the enhanced pause (Penh) values as an indicator of airway obstruction.

-

-

Bronchoalveolar Lavage (BAL):

-

After AHR measurement, euthanize the mice and perform BAL by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.

-

Centrifuge the BAL fluid and count the total and differential inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in the cell pellet.

-

-

Cytokine Analysis:

-

Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant of the BAL fluid using ELISA.

-

Expected Outcomes:

Treatment with this compound is expected to reduce AHR, decrease the infiltration of inflammatory cells (particularly eosinophils) into the airways, and lower the levels of Th2 cytokines in the BAL fluid compared to the vehicle-treated group.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of this compound to antagonize the bronchoconstrictor effects of histamine.

Materials:

-

This compound

-

Histamine dihydrochloride

-

Saline (sterile, 0.9% NaCl)

-

Guinea pigs (e.g., Dunkin-Hartley strain, 300-400 g)

-

Apparatus for measuring respiratory mechanics (e.g., whole-body plethysmograph or direct measurement of airway resistance and compliance)

-

Nebulizer

Protocol:

-

Animal Preparation:

-

Anesthetize the guinea pig and place it in the plethysmograph or prepare for invasive measurement of respiratory mechanics.

-

-

Baseline Measurement:

-

Record baseline respiratory parameters for a stable period.

-

-

Treatment:

-

Administer this compound (e.g., 0.5, 1, 2.5 mg/kg, i.v. or i.p.) or vehicle.

-

-

Histamine Challenge:

-

15-30 minutes after treatment, challenge the animal with an aerosol of histamine solution (e.g., 0.1% in saline) for a fixed duration (e.g., 30 seconds).[4]

-

Alternatively, administer increasing doses of histamine intravenously and measure the dose required to elicit a specific increase in bronchoconstriction.

-

-

Measurement of Bronchoconstriction:

-

Continuously monitor respiratory parameters (e.g., airway resistance, dynamic compliance, or bronchoconstriction index) for a set period after the histamine challenge.

-

Expected Outcomes:

Pre-treatment with this compound should significantly inhibit or reduce the bronchoconstriction induced by histamine in a dose-dependent manner.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is used to evaluate the effect of this compound on IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.

Materials:

-

This compound

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-human serum albumin (HSA)

-

Evans blue dye

-

Saline (sterile, 0.9% NaCl)

-

Rats (e.g., Sprague-Dawley or Wistar strain, 200-250 g)

Protocol:

-

Sensitization:

-

Inject 100 ng of anti-DNP-IgE in 50 µL of saline intradermally into the dorsal skin of the rats at two to four sites.

-

-

Treatment:

-

24 hours after sensitization, administer this compound (e.g., 5, 10, 20 mg/kg, p.o. or i.p.) or vehicle.

-

-

Challenge:

-

1 hour after treatment, inject a mixture of 1 mg of DNP-HSA and 0.5% Evans blue dye in 1 mL of saline intravenously into the tail vein.

-

-

Evaluation of Vascular Permeability:

-

30 minutes after the challenge, euthanize the rats and dissect the skin at the injection sites.

-

Measure the diameter of the blue spots on the underside of the skin.

-

To quantify the dye leakage, extract the Evans blue from the skin tissue using formamide and measure the absorbance at 620 nm.

-

Expected Outcomes:

This compound is expected to reduce the size and intensity of the blue spots in a dose-dependent manner, indicating a reduction in IgE-mediated vascular permeability.

Visualization of Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling cascade.

Experimental Workflow for Ovalbumin-Induced Asthma Model

References

Application of Tripelennamine Citrate in Primary Human Hepatocyte Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripelennamine, a first-generation antihistamine, is primarily known for its antagonism of the H1 histamine receptor.[1][2] Its application in in vitro studies using primary human hepatocytes is crucial for elucidating its potential hepatotoxic effects and its impact on hepatic metabolism. Primary human hepatocytes are considered the gold standard for in vitro liver models due to their comprehensive expression of drug-metabolizing enzymes and transporters, offering high predictive value for in vivo outcomes.[3][4] This document provides detailed application notes and protocols for the use of Tripelennamine Citrate in primary human hepatocyte cultures, focusing on genotoxicity, cytotoxicity, and metabolic enzyme interactions.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the effects of Tripelennamine in primary human hepatocyte cultures.